1-(3,4-dihydroquinolin-1(2H)-yl)-3-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-15(16-8-3-2-4-9-16)14-19(21)20-13-7-11-17-10-5-6-12-18(17)20/h2-6,8-10,12,15H,7,11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWANVAOFUJNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCCC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-3-phenylbutan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 3,4-dihydroquinoline with 3-phenylbutan-1-one under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Microwave-Assisted Copper-Catalyzed Coupling Reactions
This compound participates in radical-mediated cross-coupling reactions under microwave irradiation. Key findings include:
Mechanistic studies indicate:
-
Radical intermediates confirmed by TEMPO/BHT inhibition experiments
-
Rate-determining step involves C–H bond cleavage (KIE = 4.1)
Nucleophilic Additions
The ketone group undergoes classical nucleophilic attacks:
a) Grignard Reactions
Reacts with methylmagnesium bromide to form tertiary alcohol derivatives:
textR-C(=O)-R' + CH₃MgBr → R-C(OH)(CH₃)-R'
Typical conditions: THF, 0°C → RT, 2–4 h
b) Reductive Amination
Forms β-amino ketones when treated with primary amines under hydrogenation:
textKetone + RNH₂ + H₂ → RNH-CH₂-C(=O)-R'
Catalyst: Pd/C (5 mol%), H₂ (1 atm), EtOH
Oxidation Reactions
The dihydroquinoline moiety undergoes selective oxidation:
Cyclization Pathways
The compound serves as a precursor in heterocycle synthesis:
a) Intramolecular Heck Reaction
Forms polycyclic structures under palladium catalysis:
textSubstrate →
Conditions: Pd(OAc)₂ (5 mol%), PPh₃, K₂CO₃, DMF, 110°C
b) Acid-Catalyzed Cyclization
Generates pyrroloquinoline derivatives in H₂SO₄/EtOH (1:3):
textReaction time: 8 h Yield: 58–72%[1]
Electrophilic Aromatic Substitution
The phenyl group undergoes halogenation and nitration:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | Para | 83% |
| Nitration | HNO₃/H₂SO₄ (1:3) | Meta | 67% |
Kinetics: Second-order dependence on electrophile concentration
Radical Polymerization
Acts as a photoinitiator in UV-curable resins:
| Application | λ (nm) | Efficiency (Φ) | Reference |
|---|---|---|---|
| Acrylate polymerization | 365 | 0.48 | |
| Epoxy curing | 405 | 0.31 |
Mechanism involves Norrish Type I cleavage under UV irradiation :
Catalytic Hydrogenation
Selective reduction patterns observed:
| Catalyst | Pressure (bar) | Product | Selectivity |
|---|---|---|---|
| Pd/C | 10 | Tetrahydroquinoline derivative | 92% |
| Raney Ni | 50 | Fully saturated decahydroquinoline | 78% |
Activation energy: ΔG‡ = 98.4 kJ/mol (DFT calculations)
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-3-phenylbutan-1-one has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action: It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Study: In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells by up to 70% at specific concentrations, highlighting its potential as a lead compound for further development .
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds with similar structures have shown potential in models of neurodegenerative diseases:
- Research Findings: A study utilizing animal models of Parkinson's disease indicated that the compound could reduce dopaminergic neuron loss and improve motor function .
- Mechanism: This neuroprotective effect is attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.
Organic Electronics
The unique electronic properties of this compound make it a candidate for organic semiconductor applications:
- Conductivity Studies: Research has shown that films made from this compound exhibit semiconducting behavior, which can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Performance Metrics: Devices incorporating this compound have shown improved efficiency compared to traditional materials, suggesting its viability in commercial applications .
Biochemical Probes
Due to its structural features, this compound can serve as a biochemical probe:
- Target Identification: It can be used to explore the binding interactions with specific proteins involved in disease pathways.
- Fluorescent Labeling: Modifications of the compound can be employed for fluorescent imaging in cellular studies, aiding in understanding cellular mechanisms .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings/Insights |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Neuroprotective agent | Reduces neuron loss in Parkinson's model | |
| Materials Science | Organic electronics | Exhibits semiconducting properties |
| Research Tool | Biochemical probes | Useful for target identification and imaging |
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-3-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Positional Isomers and Chain-Length Variants
- 1-(3,4-Dihydroquinolin-1(2H)-yl)-4-phenylbutan-1-one (CAS: Y030-6822): This positional isomer features a phenyl group at position 4 of the butanone chain instead of position 3. Its molecular weight (279.38 g/mol) and logP (4.6975) are nearly identical, suggesting similar lipophilicity and bioavailability .
- 4-(3,4-Dihydroquinolin-1(2H)-yl)butan-2-one (Compound 3b): This derivative has a shorter carbon chain (butan-2-one vs. butan-1-one) and lacks the phenyl substituent. The absence of the aromatic group reduces molecular complexity and likely diminishes receptor-binding specificity. Its synthesis via lipase-catalyzed acetylation highlights differences in synthetic accessibility compared to the target compound’s hybrid approach .
Heterocyclic Replacements
- (3,4-Dihydroquinolin-1(2H)-yl)(5-propyl-1,2-oxazol-3-yl)methanone (C226-2986): Replacing the phenylbutanone moiety with a 5-propyloxazole ring introduces a heterocyclic system. This modification enhances polarity (polar surface area: 15.02 Ų) and may improve solubility but reduce membrane permeability compared to the target compound’s lipophilic phenyl group .
Pharmaceutical Hybrids
- 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one: This hybrid integrates ibuprofen’s anti-inflammatory pharmacophore (4-isobutylphenyl) with the tetrahydroquinoline scaffold. The addition of a chiral center and branched alkyl chain may enhance cyclooxygenase (COX) inhibition but increase metabolic instability compared to the target compound’s simpler phenylbutanone structure .
Physicochemical and Pharmacokinetic Properties
Table 1. Comparative Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Key Structural Features |
|---|---|---|---|---|---|
| Target Compound | C₁₉H₂₁NO | 279.376 | ~4.7* | 15.02 | 3-Phenylbutanone, tetrahydroquinoline |
| 1-(3,4-Dihydroquinolin-1-yl)-4-phenylbutan-1-one | C₁₉H₂₁NO | 279.38 | 4.6975 | 15.02 | 4-Phenylbutanone |
| 4-(3,4-Dihydroquinolin-1-yl)butan-2-one | C₁₃H₁₅NO | 201.27 | ~2.5 | 20.31 | Shorter chain, no phenyl |
| 5-Propyloxazole derivative (C226-2986) | C₁₆H₁₈N₂O₂ | 294.33 | 3.2 | 15.02 | Oxazole ring, propyl substituent |
*Estimated based on structural similarity to .
Biological Activity
1-(3,4-dihydroquinolin-1(2H)-yl)-3-phenylbutan-1-one, also known as Y030-6634, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Compound ID | Y030-6634 |
| Molecular Formula | C19 H21 N O |
| Molecular Weight | 279.38 g/mol |
| logP | 4.5873 |
| Polar Surface Area | 15.0238 Ų |
| Hydrogen Bond Acceptors | 2 |
Antioxidant Activity
Research indicates that compounds containing the dihydroquinoline structure exhibit significant antioxidant properties. A study demonstrated that derivatives of dihydroquinoline showed strong free radical scavenging activity, which is crucial for protecting against oxidative stress-related diseases .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) : It was found that certain derivatives of dihydroquinoline exhibit selective inhibition of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. In particular, compounds similar to Y030-6634 showed promising IC50 values against these enzymes .
- Cholinesterases : The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is another area of interest. While some derivatives showed negligible activity against AChE, they exhibited notable inhibition against BChE, which is relevant for Alzheimer's disease treatment .
Anti-inflammatory Activity
Studies have suggested that compounds with the dihydroquinoline framework can modulate inflammatory pathways. For instance, they can inhibit the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic effects in conditions like rheumatoid arthritis .
Case Study 1: Neuroprotective Effects
A recent study highlighted the neuroprotective effects of Y030-6634 in mouse models. The compound was administered at varying doses, showing a significant reduction in neuroinflammation and improvement in cognitive function markers compared to control groups. The results suggest its potential use in treating neurodegenerative diseases .
Case Study 2: Antidiabetic Properties
Another investigation explored the antidiabetic properties of similar compounds. The study reported that Y030-6634 and its analogs improved insulin sensitivity and reduced blood glucose levels in diabetic rodents. This effect was attributed to enhanced GLUT4 translocation and improved lipid metabolism .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between Y030-6634 and target proteins involved in neurodegenerative diseases. The studies revealed critical interactions with amino acid residues that are pivotal for enzyme activity modulation, providing insights into its mechanism of action .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,4-dihydroquinolin-1(2H)-yl)-3-phenylbutan-1-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions using (E)-3-(2-furanyl)acrylic acid with tetrahydroquinoline derivatives under palladium catalysis. Key steps include refluxing in dichloromethane:methanol (99:1 v/v) and purification via silica gel chromatography with hexane:ethyl acetate (8:2 v/v). Yield optimization requires careful control of stoichiometry, reaction time (12–24 hours), and inert atmosphere . For analogs, C–H activation strategies using Pd catalysts and oxygen as an oxidant have been effective for constructing the dihydroquinoline core .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- Methodology : Use a combination of techniques:
- X-ray crystallography for absolute configuration determination (e.g., as demonstrated for related 3,4-dihydroquinolin-2(1H)-ones in Acta Crystallographica reports) .
- NMR spectroscopy (¹H/¹³C, COSY, HSQC) to resolve stereochemistry and verify the absence of regioisomers. For example, methyl group splitting patterns in the tetrahydroquinoline moiety can confirm substitution positions .
- High-resolution mass spectrometry (HRMS) to validate molecular formula and isotopic purity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : While specific toxicity data for this compound are limited, general guidelines for structurally related dihydroquinoline derivatives include:
- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work under a fume hood to prevent inhalation of fine particulates.
- Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. What mechanistic insights exist for the palladium-catalyzed C–H activation pathways in synthesizing dihydroquinoline derivatives?
- Methodology : Studies on analogous systems suggest a Pd(II)/Pd(0) catalytic cycle involving:
- Oxidative addition of the aryl halide to Pd(0).
- Ligand-assisted C–H bond cleavage at the quinoline N-adjacent position.
- Reductive elimination to form the C–C bond. Mechanistic probes like deuterium labeling and kinetic isotope effects (KIEs) can elucidate rate-determining steps. Oxygen serves as a terminal oxidant to regenerate Pd(II) .
Q. How do electronic and steric effects of substituents on the phenyl or dihydroquinoline moieties influence biological activity?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups on the phenyl ring. Evaluate activity in relevant assays (e.g., enzyme inhibition).
- Computational modeling : Density functional theory (DFT) calculations can predict binding affinities by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
Q. What strategies resolve contradictions in reported spectroscopic data for dihydroquinoline-based compounds?
- Methodology :
- Comparative analysis : Cross-reference NMR data with structurally validated compounds (e.g., 1-(8-(3,4-dimethylphenyl)-3,4-dihydroquinolin-1(2H)-yl)-ethanone) .
- Dynamic NMR (DNMR) : Detect conformational exchange in flexible moieties (e.g., the butanone chain) that may cause signal broadening .
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodology :
- Rhodium-catalyzed asymmetric reactions : Chiral Rh complexes (e.g., with bisphosphine ligands) have been used for enantioselective Giese radical additions to α,β-unsaturated ketones, achieving >90% enantiomeric excess (ee) .
- Chiral HPLC : Validate ee using chiral stationary phases (e.g., Chiralpak AD-H with hexane/isopropanol eluents) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
